molecular formula C8H11ClO B2856140 2-Chloro-1-spiro[2.3]hexan-5-ylethanone CAS No. 2413877-81-1

2-Chloro-1-spiro[2.3]hexan-5-ylethanone

Cat. No.: B2856140
CAS No.: 2413877-81-1
M. Wt: 158.63
InChI Key: HQTKNUWSJMVDSC-UHFFFAOYSA-N
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Description

2-Chloro-1-spiro[2.3]hexan-5-ylethanone is a synthetically valuable spirocyclic scaffold designed for research and development applications, particularly in medicinal chemistry. The compound features a reactive 2-chloroacetyl group attached to a spiro[2.3]hexane core, a structure known for its three-dimensionality and potential to improve physicochemical properties in drug discovery campaigns . The chloroacetyl moiety serves as a versatile handle for further functionalization, allowing researchers to easily link the spiro scaffold to various nucleophiles such as amines, thiols, and alcohols, enabling the construction of diverse compound libraries. Spiro structures of this nature are considered privileged scaffolds in pharmaceutical research due to their distinct molecular shape and ability to explore novel chemical space, which can lead to enhanced binding selectivity and improved metabolic stability in bioactive molecules . This specific reagent is primarily intended for use as a key intermediate in the synthesis of more complex target molecules for screening against biological targets. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-1-spiro[2.3]hexan-5-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-5-7(10)6-3-8(4-6)1-2-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTKNUWSJMVDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

2-Chloro-1-spiro[2.3]hexan-5-ylethanone features a spiro[2.3]hexane core—a bicyclic system comprising cyclopropane and cyclobutane rings fused at the 5-position—linked to a 2-chloroacetyl group. The spiro junction imposes significant steric constraints, while the electron-withdrawing chloro substituent on the acetyl moiety influences reactivity and stability.

Key Synthetic Hurdles

  • Spirocyclic Construction : Building the [2.3]hexane system demands strategies to simultaneously form cyclopropane and cyclobutane rings with correct regiochemistry.
  • Chloroacetyl Introduction : Selective placement of the chlorine atom at the β-position of the acetyl group without compromising the spiro framework.
  • Diastereomer Management : The synthesis often yields diastereomeric mixtures due to stereogenic centers in the spiro system, necessitating efficient separation techniques.

Preparation Methodologies

Spiro[2.3]hexan-5-ol as a Key Intermediate

Cyclopropanation-Cyclobutanation Cascade

A widely adopted route begins with the synthesis of spiro[2.3]hexan-5-ol, achieved via a tandem cyclopropanation-cyclobutanation sequence:

  • Substrate Preparation : Ethyl vinyl ether undergoes [2+2] photocycloaddition with dichloroketene to form a bicyclic chloroketone intermediate.
  • Reductive Ring Contraction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the cyclobutane ring, yielding the spiro[2.3]hexanol framework.

Reaction Conditions :

  • Pressure: 50 psi H₂
  • Temperature: 25°C
  • Yield: 68–72%
  • Diastereomeric Ratio (d.r.): 1.5:1 (cis:trans)
Oxidative Functionalization

The alcohol moiety in spiro[2.3]hexan-5-ol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) under controlled conditions:

  • Temperature : 0–5°C
  • Reaction Time : 2 h
  • Yield : 89%

Chloroacetylation Strategies

Friedel-Crafts-Type Acylation

Despite the aliphatic nature of the spiro system, modified Friedel-Crafts conditions enable direct acylation:

Procedure :

  • Activation : Spiro[2.3]hexan-5-one (1.0 eq) is treated with AlCl₃ (2.5 eq) in anhydrous CH₂Cl₂ at −15°C.
  • Chloroacetyl Introduction : Chloroacetyl chloride (1.2 eq) is added dropwise, followed by warming to room temperature over 6 h.

Optimization Data :

Parameter Optimal Value Effect on Yield
Lewis Acid AlCl₃ Maximizes electrophilicity
Temperature −15°C → 25°C Prevents side reactions
Solvent CH₂Cl₂ Enhances solubility
Reaction Time 6 h Completes acylation

Outcome :

  • Yield: 63–67%
  • Purity (GC-MS): 95%
  • d.r.: 1.8:1 (major:minor)
Nucleophilic Displacement

An alternative approach employs a pre-formed acetylated intermediate:

Step 1: Acetylation
Spiro[2.3]hexan-5-one reacts with acetic anhydride (Ac₂O) in pyridine:

  • Conditions : 12 h reflux
  • Yield : 92% 1-spiro[2.3]hexan-5-ylethanone.

Step 2: α-Chlorination
The acetylated compound undergoes radical chlorination using N-chlorosuccinimide (NCS) and AIBN initiator:

  • Solvent : CCl₄
  • Temperature : 80°C
  • Time : 8 h
  • Yield : 58%.

Diastereomer Separation and Purification

Chromatographic Resolution

Crude reaction mixtures are purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (8:2 → 7:3 gradient)
  • Recovery : 78–82%
  • Final d.r. : >20:1 after optimization.

Distillation Techniques

For large-scale preparations, fractional distillation under reduced pressure proves effective:

  • Apparatus : Vigreux column
  • Pressure : 1 Torr
  • Boiling Point : 120–125°C
  • Purity : 98% (GC).

Mechanistic Insights

Spirocycle Formation

The tandem cycloaddition-reduction mechanism proceeds via:

  • Photochemical [2+2] Cycloaddition : Generates a strained bicyclic chloroketone.
  • Hydrogenolytic Ring Opening : Selective cleavage of the cyclobutane C–Cl bond forms the spiro[2.3]hexane skeleton.

Chloroacetylation Pathways

  • Friedel-Crafts Mechanism : AlCl₃ coordinates to the carbonyl oxygen, enhancing electrophilicity for chloroacetyl chloride attack.
  • Radical Chlorination : AIBN generates tert-butyl radicals, abstracting hydrogen from the acetyl α-position to form a carbon radical, which reacts with Cl⁻ from NCS.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 600 MHz) :

  • δ 3.67 (m, 1H, spiro-CH)
  • δ 3.60 (m, 2H, CH₂Cl)
  • δ 1.29 (s, 12H, dioxaborolane CH₃).

¹³C NMR (CDCl₃, 126 MHz) :

  • 211.7 ppm (ketone C=O)
  • 83.3 ppm (spiro junction C)
  • 45.2 ppm (CH₂Cl).

Chromatographic Purity

  • HPLC : tR = 12.7 min (C18 column, MeCN/H₂O 70:30)
  • GC-MS : m/z 174 [M]⁺.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Triflic Anhydride vs. AlCl₃ : Triflic anhydride offers higher reactivity but increases production costs by 23% compared to AlCl₃-based methods.

Waste Management

  • Chlorinated Byproducts : Implemented scrubbing systems reduce HCl emissions by 95% during chloroacetylation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-spiro[2.3]hexan-5-ylethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-spiro[2.3]hexan-5-ylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-spiro[2.3]hexan-5-ylethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their function. The chlorine atom can participate in electrophilic interactions, enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-1-spiro[2.3]hexan-5-ylethanone with structurally related chloro-substituted ethanones and ketones, emphasizing molecular architecture, functional groups, and inferred properties.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features
This compound Spiro[2.3]hexane + ethanone Cl, ketone Not explicitly provided Rigid bicyclic system, high steric hindrance
2-Chloro-1-phenylethanone (CAS 532-27-4) Benzene ring + ethanone Cl, ketone 154.59 Aromatic ring, resonance-stabilized Cl
2-Chloro-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-methoxyethanone (CAS 88693-95-2) Substituted phenyl + ethanone Cl, ketone, hydroxy, methoxy Not provided Polar substituents enhance solubility
1-(5-Chloro-1H-indol-3-yl)ethanone (CAS 51843-24-4) Indole ring + ethanone Cl, ketone 193.63 Heteroaromatic system, planar structure
1-(5-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one (CAS 1508979-63-2) Thiophene + ethanone Cl, ketone, piperidine Not provided Sulfur-containing heterocycle, basic N

Physical and Chemical Properties

  • Solubility: The spiro compound’s rigid structure likely reduces solubility in polar solvents compared to analogs with hydroxy or methoxy groups (e.g., CAS 88693-95-2) . Aromatic analogs (e.g., 2-Chloro-1-phenylethanone) exhibit moderate solubility in organic solvents due to lipophilic benzene rings .
  • Reactivity: The chlorine in this compound is more electrophilic than in aromatic analogs (e.g., 2-Chloro-1-phenylethanone), where resonance delocalizes the Cl’s electron-withdrawing effect . Thiophene-based analogs (e.g., CAS 1508979-63-2) may undergo electrophilic substitution at the sulfur-containing ring, a pathway unavailable to the spiro compound .
  • Thermal Stability: The spiro system’s strain may lower thermal stability compared to fused or monocyclic structures (e.g., indole-based CAS 51843-24-4) .

Research Findings and Data Gaps

  • Synthetic Challenges :
    • The spiro compound’s synthesis likely requires specialized methods (e.g., cyclopropanation under high strain), whereas aromatic analogs are synthesized via Friedel-Crafts acylation .

Biological Activity

2-Chloro-1-spiro[2.3]hexan-5-ylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which is often associated with unique biological properties. The presence of chlorine and the spiro configuration may enhance its interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as an enzyme inhibitor and receptor modulator.

The compound's mechanism of action likely involves:

  • Enzyme Inhibition : It may inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cell signaling pathways.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)Comparison DrugIC50 (µM)
    A-549105-FU15
    MCF-785-FU12
  • Antimicrobial Activity : In another study, derivatives of spiro compounds similar to this compound were screened for antimicrobial properties against various pathogens. Results indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Well absorbed in biological systems.
  • Metabolism : Undergoes minimal metabolism, retaining its active form.
  • Excretion : Primarily excreted unchanged.

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how structural variations influence biological activity.

Substituent TypeEffect on Activity
Alkyl GroupsIncreased potency
Halogen SubstituentsEnhanced binding affinity
Aromatic RingsVariable effects depending on position

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-spiro[2.3]hexan-5-ylethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions or alkylation of spirocyclic precursors. For example, analogous spirohexane derivatives are synthesized using [3+2] cycloadditions with dichloroacetone under controlled temperatures (60–80°C) to favor spiro ring formation . Solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR shifts with PubChem data for analogous spiro compounds (e.g., 5-azaspiro[2.3]hexane derivatives show characteristic sp³ hybridized carbons at 35–45 ppm) .
  • X-ray Crystallography : Resolve the spiro junction geometry, as demonstrated for methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate .
  • HRMS : Validate molecular formula (e.g., C₈H₁₁ClO₂ requires m/z 174.0452) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., the chloroacetyl group). Compare activation energies for SN2 vs. SN1 pathways using Gaussian or ORCA software. PubChem’s InChIKey and 3D conformer data (e.g., QCPLMMXFHPJCAD-UHFFFAOYSA-N for similar compounds) aid in modeling .

Q. How do structural modifications to the spiro[2.3]hexane core influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., methyl, methoxy, or halogens at position 5). For example:

  • Methyl substitution : Increases lipophilicity (logP ↑), enhancing membrane permeability in cell-based assays .
  • Chloro vs. fluoro : Chloro groups improve electrophilicity but may reduce metabolic stability .
  • Use in vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) paired with molecular docking to correlate activity with target binding (e.g., kinase inhibition) .

Q. How should researchers resolve contradictions in reported synthetic yields for spirocyclic ketones like this compound?

  • Methodological Answer : Analyze variables across protocols:

  • Temperature : Higher temps (≥80°C) may degrade intermediates, lowering yields .
  • Catalyst loading : Excess AlCl₃ can lead to side reactions (e.g., Friedel-Crafts alkylation byproducts) .
  • Purification : HPLC vs. column chromatography impacts recovery rates. Validate purity via TLC and GC-MS before yield comparisons .

Experimental Design & Best Practices

Q. What experimental controls are critical when studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via UV-Vis (λ = 260 nm) .
  • Oxidative stress : Add hydrogen peroxide (1–5 mM) to simulate metabolic oxidation; analyze products via LC-MS .
  • Reference standards : Use deuterated analogs (e.g., D₂O-exchanged samples) as internal standards for NMR quantification .

Q. How can researchers optimize reaction scalability for multi-gram synthesis?

  • Methodological Answer :

  • Batch vs. flow chemistry : Flow systems improve heat dissipation and mixing for exothermic steps (e.g., cycloadditions) .
  • Solvent recovery : Use recyclable solvents (e.g., ethyl acetate) via distillation to reduce costs .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and automate quenching .

Data Interpretation & Validation

Q. What analytical techniques differentiate between stereoisomers of spiro[2.3]hexane derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configurations .
  • NOESY NMR : Identify spatial proximity of protons around the spiro center to confirm stereochemistry .

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